molecular formula C10H20N2O3 B13232579 tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13232579
M. Wt: 216.28 g/mol
InChI Key: STYSIWNZDIJKGC-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amino group can be introduced through a reductive amination reaction using an appropriate amine and a reducing agent, such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    tert-Butyl (4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

tert-Butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the methoxy group, in particular, can influence the compound’s solubility and interaction with biological targets .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl (4S)-3-amino-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3/t7?,8-/m0/s1

InChI Key

STYSIWNZDIJKGC-MQWKRIRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C(C1)N)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.